molecular formula C11H9NO B1449480 4-(Pyridin-4-yl)phenol CAS No. 77409-99-5

4-(Pyridin-4-yl)phenol

Cat. No. B1449480
CAS RN: 77409-99-5
M. Wt: 171.19 g/mol
InChI Key: DANMQSWQAGVFKV-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-yl)phenol” is a chemical compound with the molecular formula C11H9NO . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of “4-(Pyridin-4-yl)phenol” involves several methods, including X-ray crystallography and computational approaches . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)phenol” has been studied through several methods, including X-ray crystallography . The SMILES string for this compound is OC1=CC=C(C=C1)C2=CC=NC=C2 .


Chemical Reactions Analysis

The chemical reactions involving “4-(Pyridin-4-yl)phenol” are complex and involve multiple steps. For example, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids constitutes a new and flexible three-component approach to highly substituted pyridin-4-ol derivatives .


Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)phenol” is a solid substance . Its molecular weight is 171.20 . The InChI key for this compound is DANMQSWQAGVFKV-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Properties

4-(Pyridin-4-yl)phenol derivatives have been studied for their antimicrobial properties. For instance, Kaya, Bilici, and Saçak (2006) investigated the synthesis and antimicrobial properties of oligo-4-[(pyridine-3-yl-methylene) amino] phenol, a derivative of 4-(Pyridin-4-yl)phenol. Their research revealed that the oligomer displayed effective antimicrobial activities against a range of bacterial strains, showcasing its potential as an antimicrobial agent (Kaya, Bilici, & Saçak, 2006).

Molecular Behavior and Crystal Structure

The molecular behavior and crystal structure of 4-(Pyridin-4-yl)phenol derivatives have been a subject of interest. Wojtas, Pawlica, and Stadnicka (2006) explored the conformation and interactions of 4-(pyridinium-1-yl)-phenolate betaine-dye and its cation in the crystalline state. This research is crucial for understanding the material's properties in various crystalline environments, potentially influencing its application in areas like nonlinear optics (NLO) (Wojtas, Pawlica, & Stadnicka, 2006).

Catalytic Applications

4-(Pyridin-4-yl)phenol and its derivatives have been used as catalysts in chemical reactions. Liu, Ma, Liu, and Wang (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for the acylation of alcohols and phenols. This study highlights the potential of 4-(Pyridin-4-yl)phenol derivatives in catalysis, particularly in enhancing the efficiency and sustainability of chemical processes (Liu, Ma, Liu, & Wang, 2014).

Solvatochromism and Photophysical Properties

The solvatochromism and photophysical properties of 4-(Pyridin-4-yl)phenol derivatives are significant for their application in sensing and optical materials. Pires et al. (2019) investigated the solvatochromic behavior of 4-(pyridinium-1-yl)phenolate, providing insights into its sensitivity to different solvents, which is essential for its application in solvatochromic dyes and sensors (Pires et al., 2019).

Corrosion Inhibition

4-(Pyridin-4-yl)phenol derivatives have been explored as corrosion inhibitors. Research by Murmu, Saha, Murmu, and Banerjee (2019) on Schiff bases derived from 4-(Pyridin-4-yl)phenol demonstrated their effectiveness in inhibiting corrosion on metal surfaces, indicating their potential in industrial applications to protect metals from corrosive environments (Murmu, Saha, Murmu, & Banerjee, 2019).

Safety and Hazards

The safety and hazards associated with “4-(Pyridin-4-yl)phenol” include acute toxicity when ingested orally and eye damage . The compound is classified as a combustible solid .

properties

IUPAC Name

4-pyridin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMQSWQAGVFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434086
Record name 4-(Pyridin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)phenol

CAS RN

77409-99-5
Record name 4-(Pyridin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-(4-(methoxymethoxy)phenyl)pyridine (240 mg, 1.11 mmol) in aqueous HCl (1N, 2.8 mL) was stirred at rt overnight. The reaction was neutralized with saturated NaHCO3 and the precipitate was collected by filtration to yield the desired compound as a white solid (150 mg). NMR (MeOH-d4): 8.49 (d, 2H), 7.65 (m, 4H), 6.92 (d, 2H).
Name
4-(4-(methoxymethoxy)phenyl)pyridine
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution 4-[4-(phenylmethoxy)phenyl]pyridine (120 mg, 0.46 mmol), Pd(OH)2/C (20% w/w, 10 mg) and aqueous 1.0 M HCl solution (0.5 mL) in MeOH (20 mL) was stirred under a hydrogen atmosphere (50 psi) for 17 h at 25° C. The catalyst was removed by filtration, Et3N (0.1 mL) was added and the filtrate was concentrated under reduced pressure. The residue was treated with hot THF. The resulting suspension was filtered and the filtrate concentrated under reduced pressure to give the title compound (69 mg, 88% yield) as a beige solid.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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